Amphorogynine A

Description

Botanical Source and Geographical Distribution of Amphorogyne spicata

Amphorogynine A is naturally found in the plant Amphorogyne spicata. This species, belonging to the Santalaceae family, is a hemiparasitic shrub or small tree. wikipedia.org The genus Amphorogyne is endemic to New Caledonia, a biodiversity hotspot in the Pacific Ocean. wikipedia.org

The geographical distribution of Amphorogyne spicata is specifically concentrated in the central and southeastern regions of New Caledonia. kew.org It primarily grows in the seasonally dry tropical biome and is often found in mesophilic mountain forests at altitudes ranging from 500 to 1200 meters, frequently on serpentine (B99607) soils. kew.orgsiu.edu

| Botanical Classification | |

| Kingdom | Plantae |

| Order | Santalales |

| Family | Santalaceae |

| Genus | Amphorogyne |

| Species | Amphorogyne spicata |

Classical Extraction Techniques for Pyrrolizidine (B1209537) Alkaloids

The isolation of pyrrolizidine alkaloids (PAs) like this compound from plant sources relies on classical chemical principles that exploit their unique properties, particularly their basicity.

Solvent extraction is a primary step in isolating alkaloids from plant material. The choice of solvent and method is crucial for efficiently extracting the desired compounds while minimizing co-extraction of impurities. For pyrrolizidine alkaloids, which often exist in the plant as salts (N-oxides or combined with plant acids), the process typically begins by converting them into their free base form. slideshare.netalfa-chemistry.com

In the specific case of this compound, dried and ground leaves of Amphorogyne spicata are subjected to Soxhlet extraction. bund.de This continuous extraction method ensures a thorough removal of the target compounds from the plant matrix. The choice of a moderately polar organic solvent, dichloromethane (B109758) (CH₂Cl₂), is effective for dissolving the free alkaloid base. bund.de Prolonged refluxing with solvents like methanol (B129727) can sometimes lead to the reduction of PA N-oxides to their corresponding tertiary alkaloids, increasing the yield of the free bases. phytojournal.com

Acid-base extraction is a fundamental liquid-liquid extraction technique for purifying alkaloids. wikipedia.org It leverages the nitrogen atom present in the alkaloid structure, which can be reversibly protonated and deprotonated. wikipedia.orgresearchgate.net This process effectively separates basic alkaloids from neutral and acidic impurities.

The principle operates as follows:

Liberation of the Free Base : The plant material is first treated with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or lime. slideshare.netalfa-chemistry.com This deprotonates the alkaloid salts, converting them into their free base form, which is soluble in organic solvents but insoluble in water. slideshare.net

Acidic Extraction : The initial organic extract containing the free base is then shaken with a dilute aqueous acid solution (e.g., 5% HCl). bund.deresearchgate.net The basic nitrogen of the alkaloid is protonated, forming a salt (an alkaloidal hydrochloride in this case). This salt is soluble in the aqueous layer, while neutral impurities (like fats and chlorophyll) remain in the organic solvent. up.ac.za

Recovery of the Free Base : The aqueous layer containing the alkaloidal salt is separated, washed with an organic solvent to remove any remaining neutral impurities, and then made basic again with a substance like NH₄OH. bund.de This deprotonates the alkaloid salt, precipitating the purified free base, which can then be re-extracted into an organic solvent like dichloromethane. bund.de

This multi-step process, as applied to the isolation of this compound, is summarized below:

| Extraction Step | Procedure | Purpose |

| 1. Basification | Dried, ground leaves treated with NH₄OH. bund.de | To convert alkaloid salts into their free base form. |

| 2. Solvent Extraction | Soxhlet extraction with dichloromethane (CH₂Cl₂). bund.de | To dissolve the free base alkaloids from the plant matrix. |

| 3. Acid Wash | The organic extract is shaken with 5% aqueous HCl. bund.de | To convert free bases into water-soluble alkaloidal salts, separating them from neutral impurities. |

| 4. Recovery | The acidic aqueous layer is basified with NH₄OH and re-extracted with CH₂Cl₂. bund.de | To recover the purified free alkaloid bases. |

Advanced Chromatographic Purification Strategies for this compound

Following the initial acid-base purification, the crude alkaloid extract contains a mixture of structurally similar compounds. Advanced chromatographic techniques are essential to isolate individual alkaloids like this compound in high purity.

Liquid-solid chromatography is the cornerstone for the fine purification of alkaloids. The separation is based on the differential partitioning of compounds between a stationary solid phase and a mobile liquid phase.

For the purification of this compound, repeated column chromatography (CC) on silica (B1680970) gel is employed. bund.de Silica gel, a polar adsorbent, serves as the stationary phase. A mixture of ethyl acetate (B1210297) (EtOAc) and methanol (MeOH) is used as the mobile phase. By gradually increasing the polarity of the solvent system, the various alkaloids are eluted from the column at different rates, allowing for their separation. bund.de Thin-Layer Chromatography (TLC) is used alongside column chromatography to monitor the separation and identify the fractions containing the target compounds. phytojournal.comup.ac.za

The table below shows the results of the column chromatographic separation of the crude extract from Amphorogyne spicata. bund.de

| Compound | Elution System (EtOAc/MeOH) | Yield (from 2.27g extract) | TLC Rf Value |

| This compound | 8:2 | 1.23 g | 0.51 |

| Amphorogynine B | 8:2 | 74 mg | 0.60 |

| Amphorogynine C | 8:2 | 6.5 mg | 0.52 |

| Amphorogynine D | 6:4 | 152 mg | 0.20 |

While classical column chromatography was used for the initial isolation, other techniques like High-Performance Liquid Chromatography (HPLC) are now standard for the analysis and purification of pyrrolizidine alkaloids, offering higher resolution and sensitivity. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a modern and efficient purification technique used for sample clean-up and fractionation. mdpi.com While the seminal paper on this compound relied on traditional column chromatography, SPE is now widely applied to the extraction and purification of pyrrolizidine alkaloids from various sources. bund.debund.delcms.cz

The most common SPE methods for PAs involve strong cation exchange (SCX) or reversed-phase (e.g., C18) cartridges. up.ac.zabund.de

Strong Cation Exchange (SCX) SPE : In an acidic medium, PAs are protonated and will bind strongly to the negatively charged sorbent of the SCX cartridge. Impurities can be washed away, and the pure alkaloids are then eluted by using a basic solvent mixture (e.g., ammoniated methanol). bund.delcms.cz

Reversed-Phase (C18) SPE : This method separates compounds based on hydrophobicity. After loading the sample, the cartridge is washed with a polar solvent (like water) to remove hydrophilic impurities. The retained PAs are then eluted with a less polar organic solvent, such as methanol. bund.de

These SPE methods offer advantages in terms of speed, reduced solvent consumption, and potential for automation, making them valuable tools in the modern workflow for isolating natural products like this compound. encyclopedia.pub

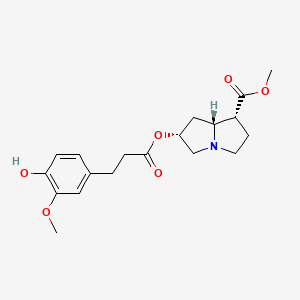

Structure

3D Structure

Properties

CAS No. |

215932-85-7 |

|---|---|

Molecular Formula |

C19H25NO6 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

methyl (1R,6R,8R)-6-[3-(4-hydroxy-3-methoxyphenyl)propanoyloxy]-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |

InChI |

InChI=1S/C19H25NO6/c1-24-17-9-12(3-5-16(17)21)4-6-18(22)26-13-10-15-14(19(23)25-2)7-8-20(15)11-13/h3,5,9,13-15,21H,4,6-8,10-11H2,1-2H3/t13-,14-,15-/m1/s1 |

InChI Key |

GHHWIUJHEXDOEU-RBSFLKMASA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC2CC3C(CCN3C2)C(=O)OC)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCC(=O)O[C@@H]2C[C@@H]3[C@@H](CCN3C2)C(=O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC2CC3C(CCN3C2)C(=O)OC)O |

Synonyms |

amphorogynine A |

Origin of Product |

United States |

Natural Occurrence and Isolation of Amphorogynine a

Advanced Chromatographic Purification Strategies for Amphorogynine A

Chiral Stationary Phases in Natural Product Isolation

The separation of enantiomers is a critical step in the isolation and characterization of many natural products. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, relying on the use of Chiral Stationary Phases (CSPs). researchgate.net Polysaccharide-based CSPs are the most extensively used for resolving enantiomers due to their broad chiral recognition capabilities. bujnochem.comphenomenex.com

These CSPs are typically derived from cellulose (B213188) or amylose, which are functionalized with derivatives like carbamates or benzoates. bujnochem.comnih.gov The chiral selector is either physically coated or, more robustly, immobilized (covalently bonded) onto a silica (B1680970) support. phenomenex.com Immobilized phases offer significant advantages, including enhanced stability and compatibility with a wider array of organic solvents, which expands the possibilities for method development. phenomenex.comnih.gov The interaction between the chiral analyte and the stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, allows for the differential retention and separation of enantiomers.

Table 1: Common Polysaccharide-Based Chiral Stationary Phases

| Phase Name | Chiral Selector | Common Application |

|---|---|---|

| REFLECT™ I-Amylose A | Amylose tris(3,5-dimethylphenylcarbamate) | HPLC & SFC enantioseparations bujnochem.com |

| REFLECT™ I-Cellulose B | Cellulose tris(3,5-dimethylphenylcarbamate) | Wide range of chiral compounds bujnochem.com |

| REFLECT™ I-Cellulose C | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal phase HPLC & SFC modes bujnochem.com |

| REFLECT™ C-Amylose A | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | High-performance separations bujnochem.com |

Countercurrent Chromatography Methods

Countercurrent Chromatography (CCC) is a unique liquid-liquid partition chromatography technique that forgoes a solid stationary support. cannabistech.comunacademy.com In CCC, both the stationary and mobile phases are liquids, and the stationary liquid phase is held in place by a centrifugal force. cannabistech.comunacademy.com This method is exceptionally gentle and efficient for the fractionation of natural product extracts, as it eliminates irreversible sample adsorption and degradation that can occur on solid supports. cannabistech.com

The primary benefits of CCC include high sample recovery (often 95-99%), reduced solvent consumption compared to HPLC, and the versatility to separate a wide range of compounds from polar to nonpolar by simply changing the biphasic solvent system. cannabistech.com The technique has evolved from early, slow models to modern high-speed CCC (HSCCC) instruments that provide rapid and high-resolution separations. unacademy.comnih.gov A more advanced application, Elution-Extrusion Countercurrent Chromatography (EECCC), further enhances the capability of CCC by combining the standard elution process with the final extrusion of the stationary phase, allowing for the recovery of all analytes across a broad polarity range in a single run. nih.gov

Table 2: Advantages of Countercurrent Chromatography (CCC)

| Feature | Advantage |

|---|---|

| Liquid Stationary Phase | No irreversible adsorption, minimizing sample loss and degradation. cannabistech.com |

| High Sample Loading | Suitable for preparative scale purification of natural products. bioesep.org |

| Solvent Efficiency | Requires significantly less solvent than preparative HPLC. cannabistech.com |

| Complete Sample Recovery | Sample recovery is typically between 95% and 99%. cannabistech.com |

| Versatility | Can separate both polar and nonpolar compounds by altering the liquid phases. cannabistech.com |

De-replication Procedures in Natural Product Isolation Research

In natural product discovery, a significant effort can be expended on re-isolating and re-identifying known compounds. De-replication is the strategic process of rapidly identifying known substances in a crude extract at an early stage. nih.govresearchgate.net This allows researchers to focus their resources on the isolation and structure elucidation of genuinely novel compounds. researchgate.netresearchgate.net

Modern de-replication strategies heavily rely on hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net By comparing the retention time, UV profile, and mass spectral data (including molecular weight and fragmentation patterns) of components in an extract against comprehensive databases of known natural products, known compounds can be quickly flagged. mdpi.com

A powerful emerging de-replication tool is MS/MS-based molecular networking. nih.gov This approach organizes compounds into clusters based on the similarity of their tandem mass spectrometry (MS/MS) fragmentation patterns. nih.gov Because structurally similar molecules often fragment in similar ways, this method can identify not only known compounds but also their previously undiscovered analogs within the same extract, significantly accelerating the discovery of new chemical entities. nih.gov

Table 3: Common Techniques in De-replication

| Technique | Information Provided | Purpose |

|---|---|---|

| HPLC-PDA/UV | Retention time and UV-Vis spectrum. | Preliminary identification by comparison with standards or databases. researchgate.net |

| LC-MS | Retention time and molecular weight. | Rapidly identifies molecular formulas of constituents. researchgate.net |

| LC-MS/MS | Retention time, molecular weight, and fragmentation patterns. | Provides structural information for database matching and analog identification. nih.gov |

| LC-NMR | High-resolution structural data of separated compounds. | Definitive identification of known compounds in a mixture. nih.gov |

| Molecular Networking | Groups compounds by MS/MS spectral similarity. | Identifies known compounds and discovers new, structurally related analogs. nih.gov |

Structural Elucidation and Stereochemical Assignment of Amphorogynine a

Spectroscopic Methods for Structural Characterization

The foundational step in characterizing Amphorogynine A was the application of various spectroscopic methods to determine its planar structure, including molecular formula, functional groups, and the connectivity of its atoms.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in assembling the structural framework of this compound. The ¹H NMR spectrum revealed key signals, including those for a trisubstituted benzene (B151609) ring, two methoxy (B1213986) groups, and an oxymethine group. acs.org The ¹³C NMR spectrum, in conjunction with 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the complete assignment of all proton and carbon signals and established the connectivity within the molecule. acs.org

The HMBC spectrum was particularly diagnostic, showing crucial correlations that confirmed the structure. For instance, long-range correlations were observed between H-6 and carbons C-7a and C-9', as well as between H-1 and carbons C-2, C-3, C-7, C-7a, and C-9. acs.org The relative stereochemistry of the pyrrolizidine (B1209537) nucleus was deduced from the NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum, which showed a correlation between H-6 and H-7a, and strong correlations between H-1/H-7a and H-6/H-7β, indicating a 1β,6β,7aβ relative stereochemistry. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) | NOESY Correlations |

|---|---|---|---|---|

| 1 | 79.1 | 5.15 (m) | C-2, C-3, C-7, C-7a, C-9 | H-7a, H-7β |

| 2 | 34.6 | 1.85 (m), 2.10 (m) | ||

| 3 | 54.3 | 2.80 (m), 3.45 (m) | ||

| 5 | 54.1 | 3.50 (m), 3.80 (m) | ||

| 6 | 72.8 | 4.90 (m) | C-7a, C-9' | H-7β, H-7a |

| 7 | 34.2 | 1.40 (m), 2.25 (m) | ||

| 7a | 64.9 | 3.50 (m) | H-1, H-6 | |

| 9 | - | - | ||

| 1' | 129.5 | - | ||

| 2' | 111.2 | 6.64 (d, 2) | OMe-3' | |

| 3' | 146.5 | - | ||

| 4' | 147.8 | - | ||

| 5' | 114.6 | 6.62 (dd, 8, 2) | ||

| 6' | 122.5 | 6.74 (d, 8) | ||

| 9' | 166.5 | - | ||

| 3'-OMe | 55.8 | 3.81 (s) | C-3' | H-2' |

| 4'-OMe | 55.9 | 3.64 (s) | C-4' |

Data sourced from the Journal of Natural Products, 1998. acs.org

High-Resolution Chemical Ionization Mass Spectrometry (HRCIMS) was employed to determine the precise molecular formula of this compound. The analysis yielded an MH⁺ peak at m/z 364.1747, which corresponds to the molecular formula C₁₉H₂₅NO₆. This information was fundamental for confirming the elemental composition of the alkaloid. acs.org

Infrared (IR) spectroscopy provided evidence for the presence of key functional groups within the this compound structure. A characteristic and intense absorption band was observed at 1730 cm⁻¹, which is indicative of an ester functional group. acs.org This finding was consistent with the structure later elucidated by NMR, which contains an aromatic ester moiety.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Determination of Absolute Stereochemistry

While spectroscopic methods could define the relative arrangement of atoms, chemical and crystallographic techniques were necessary to assign the absolute stereochemistry of the chiral centers in this compound.

The absolute stereochemistry of this compound was established as 7aR through chemical correlation. acs.org This involved the chemical transformation of a related natural product, Amphorogynine D, into a derivative of known absolute configuration. Amphorogynine D was first esterified to produce a carboxymethyl derivative (compound 5). acs.org This same derivative was also obtained through the acid hydrolysis of this compound. acs.org

Furthermore, the ethyl ester corresponding to this derivative (compound 6) had been previously synthesized in an optically active form with a known 7aR configuration as an intermediate in the synthesis of other simple pyrrolizidine alkaloids. acs.org By esterifying the naturally derived Amphorogynine D with ethanol (B145695) and hydrochloric acid, compound 6 was produced, which exhibited the same positive optical rotation as the synthetic standard. acs.org This correlation unequivocally established the absolute stereochemistry at the 7a position as R for both this compound and Amphorogynine D. acs.org

While single-crystal X-ray diffraction analysis has not been reported for this compound itself, this technique was successfully applied to confirm the structure of its stereoisomer, Amphorogynine C. researchgate.net The total synthesis of Amphorogynine C culminated in the production of crystals suitable for X-ray analysis, which unambiguously confirmed its proposed structure and stereochemistry. researchgate.net This use of X-ray crystallography on a closely related analog provides strong corroborative support for the structural assignments made for the entire family of Amphorogynine alkaloids based on spectroscopic and chemical methods.

Computational Chemistry and Density Functional Theory (DFT) for Structural Validation

While initial structural elucidation of this compound was achieved through spectroscopic methods like NMR and mass spectrometry, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for validating the proposed structure and assigning the absolute configuration with a high degree of confidence. scielo.brrsc.org This is especially crucial for complex molecules with multiple chiral centers where traditional methods may not be definitive. scielo.brmdpi.com The application of DFT calculations, often in conjunction with chiroptical spectroscopy like Electronic Circular Dichroism (ECD), has become a standard for the stereochemical elucidation of natural products. researchgate.netresearchgate.netnih.gov

The general workflow for this validation process involves several key steps. First, a conformational analysis is performed for all possible diastereomers of the proposed structure to identify the most stable, low-energy conformers. researchgate.net Subsequently, theoretical calculations, such as ECD spectra or NMR chemical shifts, are performed for these conformers using time-dependent DFT (TD-DFT). researchgate.netresearchgate.net The resulting calculated data is then compared with the experimental data obtained from the natural compound. A good correlation between the experimental and calculated data for one specific diastereomer allows for its unambiguous assignment. mdpi.com

For this compound, with its multiple stereocenters, DFT calculations would be instrumental in confirming the relative and absolute stereochemistry. The process would involve generating the possible stereoisomers in silico and performing geometry optimizations and frequency calculations to ensure they represent true energy minima.

Table 1: Hypothetical Comparison of Experimental and Calculated ECD Data for this compound Isomers

Below is an interactive table illustrating how calculated ECD data for different possible isomers of this compound would be compared against the experimental spectrum. The isomer whose calculated spectrum most closely matches the experimental one would be assigned as the correct structure.

| Isomer | Calculated λmax (nm) | Calculated Δε | Experimental λmax (nm) | Experimental Δε | Correlation |

| Isomer 1 | 215 | +15.2 | 218 | +14.5 | Strong |

| 240 | -8.5 | 242 | -8.9 | ||

| Isomer 2 | 212 | -12.8 | 218 | +14.5 | Weak |

| 238 | +7.1 | 242 | -8.9 | ||

| Isomer 3 | 220 | +5.4 | 218 | +14.5 | Weak |

| 250 | -2.1 | 242 | -8.9 | ||

| Isomer 4 | 217 | -6.3 | 218 | +14.5 | Weak |

| 245 | +3.4 | 242 | -8.9 |

Similarly, DFT can be employed to calculate the ¹H and ¹³C NMR chemical shifts for the possible isomers. The DP4+ probability analysis is a statistical method that compares the calculated NMR data with the experimental values to determine the most likely stereoisomer. arxiv.org

Table 2: Illustrative DP4+ Analysis Data for this compound

This interactive table demonstrates how DP4+ analysis would be presented. The isomer with the highest probability is considered the correct one.

| Isomer | ¹³C NMR MAE (ppm) | ¹H NMR MAE (ppm) | DP4+ Probability (%) |

| Isomer 1 | 1.25 | 0.15 | 99.8 |

| Isomer 2 | 3.45 | 0.42 | 0.1 |

| Isomer 3 | 2.89 | 0.35 | 0.1 |

| Isomer 4 | 4.12 | 0.51 | 0.0 |

Note: The data presented in the tables above is hypothetical and serves to illustrate the methodology of using computational chemistry for the structural validation of this compound. Actual experimental and calculated values would be required for a definitive assignment.

The strength of these computational approaches lies in their ability to provide quantitative and statistically robust support for a proposed structure, moving beyond qualitative comparisons. scielo.brmdpi.com The accuracy of modern DFT functionals and basis sets allows for reliable predictions of chiroptical and NMR spectroscopic properties, making it an indispensable tool in the field of natural product chemistry. nih.gov

Total Synthesis of Amphorogynine a

Overview of Synthetic Challenges Associated with Pyrrolizidine (B1209537) Alkaloid Skeletons

The synthesis of pyrrolizidine alkaloids (PAs), a class of natural products characterized by a bicyclic core, presents a significant undertaking for synthetic chemists. clockss.orgnio.res.in Though their core structure may appear deceptively simple, the construction of the bicyclic pyrrolizidine ring system and the precise, stereocontrolled introduction of multiple, often contiguous, stereocenters are key challenges. clockss.org These small bicyclic systems have made them attractive targets for developing and testing new synthetic strategies. clockss.org

The structural diversity within the PA family introduces unique hurdles. For instance, the loline (B1675033) alkaloids, which also possess a pyrrolizidine skeleton, feature a strained five-membered ethereal bridge that has proven difficult to incorporate synthetically. acs.orgacs.org The presence of double bonds within the strained bicyclic framework, as seen in related compounds like Pyrrolam A, further adds to the complexity and has been a subject of fascination for chemists. nio.res.in The inherent structural features of these alkaloids necessitate elegant and highly selective synthetic approaches to achieve their total synthesis. clockss.org

Pioneering Total Synthesis Strategies for (+)-Amphorogynine A

The first total synthesis of (+)-Amphorogynine A, a novel pyrrolizidine alkaloid isolated from the New Caledonian plant Amphorogyna spicata, was achieved through a highly stereoselective and efficient strategy. nih.gov This pioneering route established a foundational approach that has been central to the synthesis of this and related natural products. nih.govacs.org

Asymmetric Approaches Utilizing Chiral Intermediates

A cornerstone of the successful synthesis of (+)-Amphorogynine A is the use of asymmetric synthesis, which employs chiral molecules to guide the formation of a specific enantiomer. researchgate.netrsc.orgnih.gov The synthesis of (+)-Amphorogynine A, along with related alkaloids like (+)-Amphorogynine D and (+)-Retronecine, has been accomplished starting from a common chiral lactam intermediate. nih.govacs.org This central building block is synthesized in a diastereomerically enriched form, allowing for the subsequent stereocenters to be introduced with a high degree of control through internal induction. nih.govacs.org An alternative asymmetric approach involves the use of a chiral lactam derivative derived from the D-malic acid chiral pool. researchgate.net These methods highlight the power of using pre-existing chirality to construct complex, optically active natural products. mdpi.commdpi.com

Dichloroketene (B1203229)–Chiral Enol Ether [2+2]-Cycloaddition as a Key Step

The key strategic element in the most prominent synthesis of (+)-Amphorogynine A is a highly diastereoselective [2+2]-cycloaddition reaction. nih.gov This step involves the reaction of dichloroketene with a chiral enol ether. nih.govnih.govresearchgate.net The cycloaddition proceeds with excellent stereocontrol, yielding a dichlorocyclobutanone intermediate with a diastereomeric ratio of at least 93:7. nih.govresearchgate.net This reaction is fundamental as it establishes the initial stereochemistry that is carried through the rest of the synthesis. The resulting cyclobutanone (B123998) is a versatile intermediate, primed for further transformations to build the complete alkaloid skeleton. researchgate.netunigoa.ac.in

| Key Reaction Step | Reactants | Product | Significance | Reference(s) |

| [2+2]-Cycloaddition | Dichloroketene, Chiral Enol Ether | Dichlorocyclobutanone Intermediate | Establishes key stereocenters with high diastereoselectivity (≥93:7 dr). | nih.govnih.govacs.orgresearchgate.net |

| Beckmann Ring Expansion | Dichlorocyclobutanone Intermediate | Pyrrolidinone Intermediate | Expands the four-membered ring to the five-membered pyrrolidinone core. | nih.govacs.org |

| Dechlorination | Dichloro-pyrrolidinone | Pyrrolidinone Intermediate | Removes chlorine atoms to afford the key lactam intermediate. | acs.org |

Pyrrolidinone Derivative Transformations

Following the crucial cycloaddition, the synthetic sequence proceeds through the transformation of a pyrrolidinone derivative. nih.govresearchgate.net The dichlorocyclobutanone intermediate undergoes a Beckmann ring expansion, a classic reaction for converting a cyclic ketone into a lactam, to form the five-membered pyrrolidinone ring. nih.govacs.org Subsequent dechlorination with a zinc-copper couple furnishes the key pyrrolidinone intermediate. acs.org This lactam is a central hub from which (+)-Amphorogynine A and other related pyrrolizidine alkaloids can be synthesized, demonstrating the efficiency and flexibility of this synthetic design. nih.govacs.org The chemistry of pyrrolidinone derivatives is well-established, providing a reliable platform for the final steps of the synthesis. beilstein-journals.orgrsc.orgnih.gov

Alternative Synthetic Pathways and Methodological Developments

While the dichloroketene cycloaddition represents a highly successful approach, other methodologies have been explored for the construction of the pyrrolizidine core, showcasing the continuous evolution of synthetic strategies.

Intramolecular Azide (B81097)–Olefin Cycloaddition Strategies

An alternative and powerful method for constructing the nitrogen-containing heterocyclic core of pyrrolizidine alkaloids is the intramolecular azide–olefin cycloaddition. researchgate.netresearchgate.net This strategy has been successfully applied in the first total synthesis of Amphorogynine C, a related alkaloid. researchgate.netcsic.esgoogle.es The key step in this approach is a 1,3-dipolar cycloaddition of an azide group onto an olefin within the same molecule. researchgate.netchempedia.info

Construction of the Pyrrolizidine Skeleton via Lactam Intermediates

A prominent strategy in the synthesis of Amphorogynine A and related alkaloids involves the use of a chiral lactam intermediate to build the pyrrolizidine skeleton. researchgate.netresearchgate.net A highly effective approach begins with a diastereoselective [2+2] cycloaddition between dichloroketene and a chiral enol ether. acs.orgnih.gov This reaction produces a dichlorocyclobutanone intermediate with a high degree of facial selectivity (diastereomeric ratio ≥ 93:7). acs.org

This cyclobutanone is then subjected to a regioselective Beckmann ring expansion, which enlarges the four-membered ring to form a five-membered lactam (a pyrrolidinone derivative). researchgate.netacs.org This lactam is a crucial, versatile intermediate. From this central compound, subsequent chemical transformations, including reduction and cyclization, are carried out to construct the second five-membered ring, thus completing the bicyclo[3.3.0]azaoctane (pyrrolizidine) core. acs.org The synthesis of (+)-amphorogynines A and D, as well as (+)-retronecine, from a common lactam intermediate highlights the efficiency of this strategy. researchgate.netresearchgate.net

| Step | Reaction | Key Reagents/Conditions | Intermediate/Product | Purpose | Citations |

| 1 | [2+2] Cycloaddition | Dichloroketene, chiral enol ether | Dichlorocyclobutanone | Establishes initial stereochemistry and ring structure with high diastereoselectivity. | acs.org, nih.gov |

| 2 | Beckmann Ring Expansion | Hydroxylamine derivatives, acid | Pyrrolidinone (Lactam) | Expands the cyclobutanone to a key five-membered lactam intermediate. | acs.org, researchgate.net |

| 3 | Cyclization | Reduction, activation of side chain | Bicyclic Pyrrolizidine | Forms the final bicyclic core of the alkaloid. | acs.org |

Stereocontrolled Approaches to Pyrrolizidin-3-ones

The control of stereochemistry is paramount in the synthesis of this compound, and strategies often focus on establishing key chiral centers early in the synthetic sequence. The formation of pyrrolizidin-3-ones, key precursors to the final target, is a critical stage where stereocontrol is exerted.

The dichloroketene-chiral enol ether cycloaddition is a cornerstone of this stereocontrolled approach. acs.org The high diastereoselectivity of this initial reaction (≥ 93:7) sets the stereochemistry that is propagated through the synthesis. acs.orgnih.gov The resulting dichlorocyclobutanone is converted into a pyrrolidinone derivative, which is a direct precursor to the pyrrolizidin-3-one system. acs.org The stereocenters established in the cycloaddition step guide the formation of subsequent stereocenters with a high degree of internal induction, ensuring the correct relative stereochemistry in the final bicyclic structure. researchgate.net This method demonstrates an effective transfer of stereochemical information from an early, highly selective reaction to the final core structure.

Palladium-Catalyzed Asymmetric Decarboxylative Alkylation in Pyrrolizidine Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful and modern method for the enantioselective formation of carbon-carbon bonds. nih.gov A specific variant, the decarboxylative asymmetric allylic alkylation (DAAA), has been developed for the synthesis of ketones bearing tertiary or quaternary α-stereogenic centers. nih.gov The general mechanism involves the Pd(0)-catalyzed ionization of an allyl enol carbonate, which, after decarboxylation, generates a palladium-π-allyl complex and an enolate in situ. nih.gov The subsequent enantioselective recombination of these fragments, guided by a chiral ligand, produces the α-allylated ketone. nih.gov

This technique has been successfully applied to the synthesis of various complex natural products and chiral building blocks, including other alkaloid families. rsc.orgresearchgate.net For instance, it was a key step in the total synthesis of (−)-strempeliopine, where it was used to set the absolute configuration of a key stereocenter in an N-benzoyl lactam. rsc.org While DAAA is a significant strategy in modern asymmetric synthesis, its specific application in a reported total synthesis of this compound has not been documented in the reviewed literature.

Convergent and Modular Synthesis Designs

Synthetic strategies for complex molecules can be broadly categorized as linear or convergent. wikipedia.org A linear synthesis builds a molecule step-by-step from a single starting material. In contrast, a convergent synthesis involves the independent preparation of several complex fragments (modules) of the target molecule, which are then joined together at a late stage. wikipedia.orgcaltech.edu This approach is often more efficient and allows for greater flexibility. A related strategy is a divergent synthesis, where a common intermediate is used to produce a variety of structurally related natural products. caltech.edu

The reported synthetic approaches toward this compound and its analogues exemplify a divergent strategy. researchgate.netunigoa.ac.in Researchers have developed a high-yield sequence to produce a common chiral lactam intermediate. researchgate.net This single intermediate serves as a crucial branching point, from which multiple natural pyrrolizidines can be synthesized. For example, this common precursor has been successfully converted to (+)-Amphorogynine A, (+)-Amphorogynine D, and (+)-Retronecine, demonstrating the power of a divergent, common-intermediate approach. researchgate.netresearchgate.net

| Synthetic Strategy | Description | Application to this compound | Citations |

| Convergent Synthesis | Independent synthesis of complex fragments followed by late-stage coupling. | Not the primary reported strategy. | caltech.edu, wikipedia.org |

| Divergent Synthesis | A common intermediate is synthesized and then elaborated into multiple different target molecules. | The dominant reported strategy, where a single chiral lactam is a precursor for this compound, Amphorogynine D, and Retronecine (B1221780). | researchgate.net, unigoa.ac.in, researchgate.net |

Stereoselective Control in this compound Synthesis

Achieving the correct absolute and relative stereochemistry is a critical challenge in the total synthesis of this compound. Several distinct and highly effective stereoselective strategies have been developed.

The first major approach relies on a substrate-controlled diastereoselective reaction. As previously discussed, the [2+2] cycloaddition of dichloroketene with a chiral enol ether proceeds with excellent facial selectivity (dr ≥ 93:7), effectively setting the initial stereochemistry that dictates the configuration of the final product. acs.org

A second, distinct strategy employs a reagent-controlled asymmetric reaction. In this route, the synthesis begins with a chiral pool starting material, D-malic acid. The key stereocenter is installed via a highly stereodefined asymmetric cis-allylation of a functionalized allylsilane. researchgate.net This reaction constructs the core 2,4-disubstituted pyrrolidine (B122466) ring with high stereocontrol, which is then elaborated to form the bicyclic this compound skeleton. researchgate.net Both methods showcase powerful, state-of-the-art approaches to controlling stereochemistry in complex molecule synthesis.

| Stereocontrol Method | Key Reaction | Chiral Source | Reported Selectivity | Citation |

| Diastereoselective Cycloaddition | [2+2] Dichloroketene-Chiral Enol Ether Cycloaddition | Chiral Auxiliary on Enol Ether | Diastereomeric Ratio (dr) ≥ 93:7 | acs.org |

| Asymmetric Allylation | Asymmetric cis-allylation of a functionalized allylsilane | D-Malic Acid (Chiral Pool) | High Stereodefinition | researchgate.net |

Mechanistic Biological Studies of Amphorogynine a Focus on in Vitro and Molecular Interactions

In Vitro Cellular Assays for Biological Activities

Cell Line-Based Screening for Cellular Response

Cell line-based screening is a common method to assess the effect of a compound on various types of cells, often from cancerous tissues. crownbio.com This approach helps in identifying potential therapeutic effects or cytotoxic profiles. To date, there is no specific information available in the scientific literature detailing the screening of Amphorogynine A across different cell lines. While studies on other pyrrolizidine (B1209537) alkaloids have shown activities such as hepatocytotoxicity in normal human hepatocytes, specific data for this compound is absent. europeanreview.org

High-Throughput Screening Approaches

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological pathway or target. crownbio.com This methodology is instrumental in modern drug discovery. There are no published studies indicating that this compound has been subjected to high-throughput screening campaigns to assess its biological activities.

Exploration of Molecular Targets and Binding Interactions

Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action. This involves identifying the specific proteins or other macromolecules with which the compound interacts.

Identification of Protein Targets

The specific protein targets of this compound have not been identified in the available scientific literature. General studies on pyrrolizidine alkaloids suggest various potential interactions, but these have not been confirmed for this compound. biorxiv.org The identification of protein binding partners is a critical step in understanding the pharmacological or toxicological profile of a compound. wikipedia.orgnih.gov

Ligand-Protein Binding Studies (e.g., via molecular docking, computational simulations)

Ligand-protein binding studies, including computational methods like molecular docking, are used to predict and analyze the interaction between a small molecule and a protein's binding site. nih.govredalyc.orgresearchgate.netbiomedpharmajournal.org These simulations can provide insights into the binding affinity and the specific interactions that stabilize the complex. researchgate.net A review of the scientific literature reveals no specific molecular docking or computational simulation studies that have been conducted for this compound to explore its binding to potential protein targets.

Elucidation of Cellular Signaling Pathway Modulation

Cellular signaling pathways are complex networks that control fundamental cellular activities. esrf.fr Investigating how a compound affects these pathways can reveal its mechanism of action. For instance, some natural compounds have been shown to modulate pathways like the NF-κB and AKT/mTOR signaling pathways. researchgate.net However, there is currently no information available in the scientific literature regarding the modulation of any specific cellular signaling pathways by this compound.

Analysis of Downstream Cellular Events

Information regarding the specific downstream cellular events following exposure to this compound is not available in the current scientific literature. Studies on the broader class of pyrrolizidine alkaloids indicate that their toxicity is often linked to metabolic activation in the liver, leading to the formation of reactive pyrrolic esters (dehydropyrrolizidine alkaloids). nih.govnih.gov These reactive metabolites can bind to cellular macromolecules like DNA and proteins, inducing genotoxicity and cellular damage. nih.gov However, specific studies detailing the cascade of cellular signaling pathways, protein expression changes, or other downstream effects initiated specifically by this compound have not been published.

Effects on Specific Enzyme Activities (e.g., glycosidase inhibition, if relevant)

While some polyhydroxylated pyrrolizidine alkaloids are known for their potent and specific inhibition of glycosidase enzymes, specific data on this compound's activity as a glycosidase inhibitor or its effects on other specific enzymes are not reported. researchgate.netacs.org The interest in pyrrolizidine alkaloids often stems from their potential as enzyme inhibitors due to their structural similarity to the oxocarbenium ion transition state of glycoside hydrolysis. acs.org However, without experimental evaluation, the inhibitory activity of this compound against any specific enzyme remains speculative.

Investigation of Biological Activities in Relevant In Vitro Systems

Antimicrobial Activity Evaluation (e.g., against specific bacterial or fungal strains, if reported for pyrrolizidines)

There are no available reports or data from in vitro studies evaluating the antimicrobial activity of purified this compound against specific bacterial or fungal strains. While extracts from various plants containing different classes of alkaloids have shown antimicrobial properties, the specific contribution or activity of this compound has not been isolated or studied. nih.govresearchgate.net

Other Pharmacological Research Applications (e.g., modulators of specific receptors)

The scientific literature is currently devoid of studies investigating the pharmacological applications of this compound, including its potential role as a modulator of specific receptors. Research has predominantly centered on its total synthesis, which is a critical first step toward producing sufficient quantities for such biological evaluations. acs.orgnih.gov The synthesis of this compound and its analogues is noted as a significant chemical challenge, but follow-up pharmacological screening data has not been published.

Structure Activity Relationship Sar Studies of Amphorogynine a and Its Analogs

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the structural features of a molecule with its biological or pharmacological activity. collaborativedrug.comslideshare.net The core principle is that the activity of a compound is a function of its physicochemical properties, such as lipophilicity, electronic distribution, and steric parameters, which are dictated by its chemical structure. slideshare.netalliedacademies.org By systematically modifying a lead compound's structure and observing the corresponding changes in its biological effects, researchers can deduce which functional groups and structural motifs are critical for activity. collaborativedrug.com

This process typically involves:

Identification of a Pharmacophore: Determining the key functional groups and their spatial arrangement necessary for interaction with a biological target. slideshare.net

Lead Optimization: Modifying the lead compound to enhance desired properties like potency and selectivity while minimizing undesirable ones such as toxicity. alliedacademies.org

Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that quantitatively link structural descriptors to biological activity, allowing for the prediction of the activity of novel compounds.

SAR analysis provides a rational framework for drug design, moving the process from random screening to a more directed and efficient exploration of chemical space. collaborativedrug.comalliedacademies.org

Design and Synthesis of Amphorogynine A Analogs for SAR Probing

The foundation for any SAR study is the ability to synthesize the lead compound and its analogs. The total synthesis of this compound and related pyrrolizidine (B1209537) alkaloids has been a subject of significant interest, providing the chemical tools necessary for biological investigation. lookchem.comresearchgate.net

Rational design in the context of this compound begins with its core pyrrolizidine scaffold. This bicyclic nitrogen-containing ring system is the characteristic feature of this class of alkaloids. researchgate.net Synthetic strategies are often designed to construct this core in a highly controlled manner, allowing for the later introduction of various substituents at key positions. au.dkrsc.org

The first total synthesis of this compound, for instance, established a stereodefined route to the core structure, which is essential for creating analogs with specific stereochemistry. lookchem.comresearchgate.net The design of such syntheses is rational in that it builds the molecular framework with strategic considerations for where modifications can be made. For example, protecting groups might be used on certain functional groups to allow for selective chemical reactions elsewhere on the molecule. While extensive SAR-driven rational design for this compound has not been widely reported, the established synthetic routes provide the necessary starting point for creating a library of analogs based on this scaffold. nih.govresearchgate.netresearchgate.net

Systematic chemical modification involves altering specific parts of the this compound molecule to probe their importance for biological activity. Based on its structure, key positions for modification would include the hydroxyl and ester groups, as well as the stereocenters of the pyrrolizidine core.

An example of systematic modification is the synthesis of stereoisomers. The synthesis of both (+)-Amphorogynine A and its 1-epi-isomer has been reported. researchgate.net This type of modification is crucial because the three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its biological target.

Table 1: Examples of Synthesized this compound and Related Compounds

| Compound Name | Key Structural Feature | Reference |

|---|---|---|

| (+)-Amphorogynine A | Natural pyrrolizidine alkaloid | researchgate.netesrf.fr |

| 1-epi-Amphorogynine A | Stereoisomer with different configuration at the C1 position | researchgate.net |

| (+)-Amphorogynine D | Related natural pyrrolizidine alkaloid | esrf.fr |

| (+)-Retronecine | A common necine base of pyrrolizidine alkaloids | esrf.fr |

Further systematic modifications could involve:

Varying the Ester Group: Replacing the existing ester with other acyl groups of different sizes, lipophilicity, or electronic properties.

Modifying the Hydroxyl Group: Converting the alcohol to an ether or other functional group to test the importance of the hydrogen-bonding capability at that position.

Altering the Pyrrolizidine Ring: Introducing substituents onto the carbon atoms of the core ring structure.

Each of these modifications provides a piece of the puzzle in building a comprehensive SAR model for the this compound family. nih.govajchem-a.com

Rational Design Based on Core Scaffold

Correlation of Structural Modifications with Mechanistic Biological Effects

Following the synthesis of analogs, the next critical step is to test them in biological assays and correlate their structural changes with their effects. This allows researchers to understand not just if a modification changes activity, but how it does so at a mechanistic level. As of now, detailed studies correlating specific structural modifications of this compound analogs with mechanistic biological effects are not extensively available in the public domain. The following sections describe the principles of how such studies would be conducted.

A primary goal of SAR is to understand how structural changes affect the binding of a compound to its specific molecular target(s), such as an enzyme or a receptor. nih.gov To conduct such an analysis for this compound, its direct molecular target would first need to be identified.

Once a target is known, the synthesized analogs would be evaluated for their binding affinity. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to measure the binding constants (e.g., Kd) of each analog for the target protein.

Table 2: Conceptual SAR Data for Target Affinity

| Analog Modification | Change in Binding Affinity (Hypothetical) | Interpretation (Hypothetical) |

|---|---|---|

| Removal of hydroxyl group | Decreased affinity | Suggests the hydroxyl group is a key hydrogen-bond donor for target interaction. |

| Inversion of stereocenter at C1 | Significantly decreased affinity | Indicates a strict stereochemical requirement for binding to the target's active site. |

This data would reveal which parts of the this compound molecule are directly involved in the interaction with its target, providing a clear rationale for designing next-generation compounds with improved affinity.

Beyond binding to a single target, it is important to understand how structural modifications affect broader cellular signaling pathways. Natural products often modulate complex networks of interacting proteins.

After treating cells with different this compound analogs, researchers could use techniques like Western blotting, reporter gene assays, or transcriptomics to monitor the activity of key cellular pathways known to be involved in processes like cell proliferation, apoptosis, or inflammation. For example, if this compound were found to induce apoptosis, analogs could be tested for their relative ability to activate caspases or alter the expression of proteins in the Bcl-2 family.

This level of analysis connects a specific structural change not just to a binding event, but to a functional cellular outcome, providing a more complete picture of the compound's mechanism of action and its potential as a therapeutic agent.

Impact on Molecular Target Affinity

Computational Approaches in SAR Studies

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate the relationship between the chemical structure of a molecule and its biological activity. chemrevlett.com These in-silico techniques allow for the rapid screening of large compound libraries, prioritization of candidates for synthesis and testing, and the rational design of more potent and selective analogs. numberanalytics.com For complex natural products like this compound, computational approaches can offer profound insights into their mechanism of action and guide the optimization of their therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. numberanalytics.com The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their structural and physicochemical properties. researchgate.net

In a typical QSAR study, a set of molecules with known biological activities (the training set) is used to develop a model. This involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, electronic, and physicochemical properties. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to create an equation that links a selection of these descriptors to the observed biological activity. nanobioletters.com The resulting QSAR model can then be used to predict the activity of new, untested compounds. numberanalytics.com A robust QSAR model is characterized by its statistical significance and its predictive power, which is typically assessed through internal and external validation procedures. nih.gov

Hypothetical QSAR Data Table for this compound Analogs

As no real data is available, the following table is a hypothetical representation of what a QSAR dataset for a series of this compound analogs might look like. The descriptors and activity values are for illustrative purposes only.

| Compound | pIC50 (Experimental) | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted pIC50 |

| This compound | 6.5 | 3.2 | 450.5 | 110.4 | 6.45 |

| Analog 1 | 6.8 | 3.5 | 464.6 | 112.1 | 6.78 |

| Analog 2 | 6.2 | 2.9 | 436.4 | 108.9 | 6.15 |

| Analog 3 | 7.1 | 3.8 | 478.6 | 115.3 | 7.05 |

| Analog 4 | 5.9 | 2.5 | 422.4 | 105.7 | 5.92 |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced three-dimensional QSAR (3D-QSAR) methods that provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. dovepress.com These techniques are particularly useful for guiding the optimization of lead compounds. mdpi.com

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules. The molecules in the dataset are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at each grid point. These energy values are then used as descriptors in a PLS analysis to generate a 3D-QSAR model. The results are often visualized as contour maps, which highlight regions where modifications to the steric or electrostatic properties of the molecule would likely lead to an increase or decrease in biological activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that are important for bioactivity. CoMSIA generally produces contour maps that are easier to interpret and can offer more detailed insights for drug design.

For both CoMFA and CoMSIA, the alignment of the molecules in the dataset is a critical step that significantly influences the quality and predictive ability of the resulting models. mdpi.com

Hypothetical CoMFA/CoMSIA Statistical Results Table for this compound Analogs

This table illustrates the kind of statistical parameters that are typically reported for CoMFA and CoMSIA models. These values are hypothetical due to the absence of actual research data for this compound.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Estimate (SEE) | F-value | Optimal Number of Components |

| CoMFA | 0.65 | 0.92 | 0.25 | 150.7 | 5 |

| CoMSIA | 0.71 | 0.95 | 0.21 | 180.2 | 6 |

These statistical parameters are used to assess the robustness and predictive power of the generated 3D-QSAR models. A high q² value (typically > 0.5) indicates good internal predictivity, while a high r² value indicates a strong correlation between the experimental and predicted activities for the training set. mdpi.com

Advanced Synthetic Methodologies for Amphorogynine a Derivatives

Development of Novel Synthetic Routes for Diversification

The creation of diverse molecular entities based on a core natural product scaffold is a cornerstone of medicinal chemistry and drug discovery. For Amphorogynine A, synthetic efforts have focused on establishing efficient and stereoselective routes that not only achieve the total synthesis of the natural product but also provide access to a variety of its analogs from a common intermediate.

A prominent and highly successful approach involves an asymmetric synthesis strategy. acs.orgnih.gov This methodology hinges on a diastereoselective [2+2] cycloaddition reaction between dichloroketene (B1203229) and a chiral enol ether. nih.gov This key step establishes critical stereocenters with a high degree of control (diastereomeric ratio ≥ 93:7), leading to a dichlorocyclobutanone intermediate. nih.gov This intermediate is then elaborated through a sequence of reactions, including a Beckmann ring expansion and reduction, to form a pivotal lactam intermediate. acs.orgnih.gov

The strategic value of this lactam lies in its potential as a divergent intermediate. From this single, diastereomerically enriched compound, chemists can introduce further stereocenters through internal induction, enabling the synthesis of multiple natural pyrrolizidines. acs.orgnih.gov This strategy has been successfully employed to prepare not only (+)-Amphorogynine A but also its structural relatives (+)-Amphorogynine D and the foundational pyrrolizidine (B1209537) alkaloid (+)-retronecine, demonstrating the route's flexibility for diversification. acs.orgnih.gov

Table 1: Key Reaction for Synthetic Diversification

| Reaction Step | Description | Key Outcome for Diversification |

| [2+2] Cycloaddition | Diastereoselective reaction of dichloroketene with a chiral enol ether. | Forms a key dichlorocyclobutanone intermediate with high stereocontrol. nih.gov |

| Ring Expansion/Reduction | Beckmann ring expansion of the cyclobutanone (B123998) derivative followed by reduction. | Generates a common lactam intermediate. acs.orgnih.gov |

| Stereocontrolled Elaboration | Subsequent introduction of stereocenters via internal induction. | Allows for the synthesis of multiple target alkaloids (this compound, Amphorogynine D, etc.) from a single precursor. acs.orgnih.gov |

Chemo-Enzymatic Approaches to this compound and Its Analogs

Chemo-enzymatic synthesis integrates the precision and selectivity of enzymatic transformations with the power and versatility of traditional organic chemistry. beilstein-journals.org While a dedicated chemo-enzymatic total synthesis of this compound has not been extensively reported, the principles of this approach offer compelling hypothetical advantages for creating its analogs efficiently. Enzymes, with their inherent specificity, can perform reactions at specific molecular sites, often without the need for the extensive use of protecting and deprotecting groups that add steps and generate waste in purely chemical syntheses. beilstein-journals.orgacs.org

For a complex molecule like this compound, enzymes could be employed for several key transformations:

Stereoselective Hydrolysis: Lipases are frequently used for the kinetic resolution of racemic mixtures or the stereoselective hydrolysis of esters. frontiersin.org An enzymatic hydrolysis step could be envisioned to selectively deprotect one of several ester groups or to resolve a chiral intermediate, thereby simplifying the synthetic pathway.

Regioselective Oxidation/Reduction: Oxidoreductases can introduce or modify hydroxyl groups with high regioselectivity and stereoselectivity. This could be applied to intermediates in the this compound synthesis to install specific hydroxyl functionalities, bypassing complex multi-step chemical routes.

C-C Bond Formation: While more complex, enzymes such as aldolases or transketolases could potentially be used to form key carbon-carbon bonds in the synthesis of the pyrrolizidine core or its side chains.

The integration of such enzymatic steps can lead to more streamlined and efficient syntheses, providing rapid access to a library of analogs for biological evaluation. beilstein-journals.orgnih.gov

Table 2: Potential Chemo-Enzymatic Steps in this compound Analog Synthesis

| Enzymatic Reaction | Potential Application | Advantage over Chemical Methods |

| Lipase-catalyzed Hydrolysis | Stereoselective deprotection of an ester or resolution of a racemic alcohol intermediate. | Avoids the need for protecting groups; improves enantiomeric purity. acs.orgfrontiersin.org |

| Oxidoreductase-mediated Oxidation | Regioselective hydroxylation of the pyrrolizidine core. | High specificity prevents side reactions and simplifies purification. |

| Glycosyltransferase-catalyzed Glycosylation | Attachment of sugar moieties to create novel glycoside analogs. | Provides precise control over the stereochemistry of the glycosidic bond. nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry, guided by its 12 principles, seeks to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. acs.org Evaluating the existing synthetic routes for this compound through this lens reveals areas for potential improvement.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy: This principle encourages maximizing the incorporation of all reactant materials into the final product. acs.org The key [2+2] cycloaddition using dichloroketene, for example, has a suboptimal atom economy, as the two chlorine atoms are ultimately eliminated as waste.

Use of Less Hazardous Reagents: Synthetic routes should strive to use substances with little to no toxicity. skpharmteco.com Some pyrrolizidine alkaloid syntheses may involve toxic heavy metals or hazardous reagents that require careful handling and disposal.

Reduction of Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. A more streamlined synthesis with fewer protection/deprotection steps would be considered "greener."

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. resolvemass.ca Future synthetic designs could focus on replacing stoichiometric steps with more efficient catalytic alternatives.

Future iterations of this compound synthesis could focus on developing routes that utilize catalytic C-H activation, employ safer solvents and reagents, and design reaction cascades that minimize intermediate purification steps, thereby aligning more closely with the goals of sustainable chemistry. solubilityofthings.com

Table 3: Green Chemistry Evaluation of a Representative Synthetic Step

| Green Chemistry Principle | Application to Dichloroketene Cycloaddition | Potential Improvement |

| Atom Economy | Low; chlorine atoms from dichloroketene are not incorporated into the final product. | Develop alternative cycloaddition strategies that maximize atom incorporation. |

| Hazardous Reagents | Dichloroketene is a reactive and potentially hazardous intermediate. | Explore milder, catalytically generated ketene (B1206846) precursors. |

| Waste Prevention | The reaction generates chlorinated byproducts. | Design a route that avoids halogenated reagents, thus preventing halogenated waste. solubilityofthings.com |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a larger, preparative scale (kilograms) is not a simple matter of increasing reagent quantities. Several critical physical and chemical factors must be addressed to ensure the process remains safe, efficient, and reproducible. santiago-lab.comlabmanager.com

For the synthesis of this compound, key scale-up considerations would include:

Heat Transfer: Many reactions, particularly exothermic ones like certain cycloadditions, are easily managed on a small scale where the flask's large surface-area-to-volume ratio allows for rapid heat dissipation. santiago-lab.com On a large scale, this ratio decreases dramatically (the square-cube law), potentially leading to dangerous temperature increases (runaway reactions) if not managed with appropriate reactor design and cooling systems. santiago-lab.com

Mixing: Efficient mixing, easily achieved with a magnetic stir bar in a small flask, becomes a significant challenge in large reactors. santiago-lab.com Inadequate mixing can lead to localized "hot spots," concentration gradients, and the formation of unwanted side products, ultimately lowering the yield and purity. Mechanical overhead stirrers and specific baffle designs are required.

Purification Methods: Purification by column chromatography, a standard technique in research labs, is often impractical and prohibitively expensive at an industrial scale. santiago-lab.com For large-scale production, processes must be adapted to favor purification by crystallization, distillation, or extraction, which may require re-optimizing the final steps of the synthesis. The purification of this compound from its natural source and in laboratory syntheses relies on chromatography, a significant hurdle for scale-up. acs.org

Material Handling: The safe handling and transfer of large quantities of reagents and solvents require specialized equipment and protocols to minimize exposure and prevent accidents. iptsalipur.org

Successfully scaling up the synthesis of this compound would necessitate a thorough process hazard analysis and re-evaluation of each unit operation to ensure it is suitable for larger volumes. slideshare.net

Table 4: Scale-Up Challenges in this compound Synthesis

| Challenge | Laboratory Scale Solution | Large-Scale Consideration |

| Temperature Control | Oil bath or ice bath for heating/cooling. | Jacketed reactors with automated temperature control and emergency cooling systems are necessary to manage exotherms. santiago-lab.com |

| Reagent Addition | Manual addition via syringe or pipette. | Controlled addition rates using pumps are critical to manage reaction rates and heat generation. |

| Product Purification | Silica (B1680970) gel column chromatography. acs.org | Development of a robust crystallization procedure is highly desirable to replace chromatography. santiago-lab.com |

| Process Safety | Performed in a fume hood. | Requires a comprehensive process safety review, including consideration of pressure relief systems and containment. |

Future Research Perspectives and Emerging Methodologies

Unexplored Biosynthetic Routes and Enzymatic Characterization

The biosynthetic pathway of Amphorogynine A is largely unknown, presenting a significant area for future investigation. Pyrrolizidine (B1209537) alkaloids (PAs) in plants are typically derived from the amino acid arginine via intermediates like putrescine and homospermidine. ontosight.aicdnsciencepub.com The first committed step is catalyzed by homospermidine synthase (HSS), an enzyme that has evolved multiple times independently in different plant lineages that produce PAs. cdnsciencepub.comoup.com

Future research could focus on elucidating the complete enzymatic cascade responsible for this compound's unique structure. This would involve:

Genome Mining: Sequencing the genome of Amphorogyne spicata to identify the biosynthetic gene cluster (BGC) responsible for PA production. helmholtz-hips.de The identification of an HSS gene would be the first step, followed by characterization of neighboring genes which likely encode for the tailoring enzymes (e.g., oxidases, reductases, transferases) that construct the final this compound scaffold. oup.comresearchgate.net

Enzymatic Assays: Once candidate genes are identified, the corresponding enzymes can be expressed in heterologous systems (like yeast or E. coli) and characterized in vitro. This would confirm their specific roles in the pathway, from the formation of the core pyrrolizidine ring to the specific hydroxylation and other modifications seen in this compound. tandfonline.com

Tracer Studies: Feeding isotopically labeled precursors to Amphorogyne spicata plant cultures can help trace the metabolic flow and confirm the intermediates in the biosynthetic pathway. oup.com

Understanding the biosynthesis of this compound would not only provide fundamental knowledge but could also open doors for synthetic biology approaches to produce the compound or novel analogs in microbial hosts.

Advanced Mechanistic Investigations via Biophysical Techniques

The biological targets and mechanism of action for this compound remain to be discovered. As a pyrrolizidine alkaloid, it may possess cytotoxic or other biological activities, as many PAs are known to be genotoxic and tumorigenic through the formation of DHP-derived DNA adducts. mdpi.comjfda-online.comnih.gov However, the unique structure of this compound could confer a novel mechanism.

Advanced biophysical techniques are essential tools for future studies to uncover these mechanisms once putative biological targets are identified. frontiersin.orgnih.govnih.govsioc-journal.cn These methods allow for the label-free investigation of direct interactions between a small molecule and its protein targets. nih.govresearchgate.net

| Biophysical Technique | Potential Application for this compound Research |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics (on- and off-rates) between this compound and its target protein in real-time. |

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), providing a complete thermodynamic profile of the interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To map the binding site of this compound on its target protein and to study any conformational changes in either the ligand or the protein upon binding. |

| X-ray Crystallography | To determine the three-dimensional structure of the this compound-target complex at atomic resolution, revealing the precise molecular interactions. |

| Cellular Thermal Shift Assay (CETSA) | To verify direct target engagement within a complex cellular environment by measuring changes in protein thermal stability upon ligand binding. researchgate.net |

These investigations would provide a detailed understanding of how this compound interacts with its cellular partners, which is a critical step in validating it as a potential therapeutic lead or research tool.

Development of Chemical Probes Based on the this compound Scaffold

The this compound structure can serve as a valuable scaffold for the design and synthesis of chemical probes. nih.govnih.gov Chemical probes are small molecules, often derived from natural products, that are modified to include a reporter tag (like a fluorophore or biotin) and sometimes a photoreactive group. rsc.orgchemrxiv.org These tools are instrumental in identifying the cellular targets of bioactive compounds and elucidating their mechanisms of action. sioc-journal.cnrsc.org

The development of probes from the this compound scaffold would involve:

Structure-Activity Relationship (SAR) Studies: Initial synthesis of simple analogs to determine which positions on the molecule can be modified without losing its inherent biological activity.

Probe Design and Synthesis: Attaching a linker arm to a non-essential position on the scaffold, followed by conjugation to a reporter tag. For photoaffinity labeling, a photoreactive group (e.g., a diazirine) would also be incorporated. rsc.orgchemrxiv.org

Target Identification: Using the probe in chemical proteomics experiments. For example, a biotin-tagged probe could be used to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. rsc.org

This approach would be a powerful, direct method to "fish" for the cellular targets of this compound, bypassing the need for traditional, hypothesis-driven approaches.

| Probe Component | Function | Example |

| Scaffold | Provides the core structure for binding to the target protein. | This compound |

| Linker | A chemical chain that connects the scaffold to the reporter tag, minimizing steric hindrance. | Polyethylene glycol (PEG) chain |

| Reporter Tag | Allows for the detection and/or enrichment of the probe-target complex. | Biotin, Fluorescein |

| Photoreactive Group | (Optional) Forms a covalent bond with the target upon UV light activation for irreversible capture. | Diazirine, Benzophenone |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research and offer immense potential to accelerate the study of this compound. nih.govdypvp.edu.inijrpas.com These computational approaches can analyze vast and complex datasets to make predictions, uncover patterns, and guide experimental work. cas.orgfrontiersin.orgalliedacademies.orgresearchgate.net

Potential applications of AI/ML in this compound research include:

Biosynthesis Prediction: AI tools can analyze the genome of Amphorogyne spicata to predict the BGC responsible for producing this compound, significantly speeding up the discovery process described in section 9.1. helmholtz-hips.dersc.org

Bioactivity Prediction: ML models can be trained on large databases of natural products with known activities to predict the potential biological functions and targets of this compound based solely on its structure. cas.orgresearchgate.netmdpi.com This can help prioritize experimental validation.

Structure Elucidation: While the structure is known, AI can aid in elucidating the structures of new, related analogs discovered in the future by analyzing spectroscopic data (NMR, MS). nih.govijrpas.com

De Novo Design: Advanced generative AI models could design novel analogs of this compound with optimized properties (e.g., higher potency, better selectivity, improved pharmacokinetic profiles). dypvp.edu.in

The integration of AI promises to make the research cycle for this compound more efficient and data-driven, reducing the time and cost associated with traditional discovery pipelines. helmholtz-hips.de

Opportunities for Novel this compound Analog Discovery and Synthesis

The existing total syntheses of this compound and its relatives, such as Amphorogynine C and D, demonstrate the chemical tractability of the pyrrolizidine scaffold. researchgate.netacs.org These synthetic routes provide a strong foundation for the creation of novel analogs for biological evaluation. core.ac.uk

Key synthetic strategies that have been employed for pyrrolizidine alkaloids and could be adapted for this compound analogs include:

[2+2] cycloadditions nih.gov

Intramolecular azide-olefin cycloadditions researchgate.net

Diastereoselective dihydroxylation researchgate.net

Ring-closing metathesis researchgate.net

Selective esterification of the necine base rsc.org

Future synthetic efforts can be directed towards building a library of this compound analogs with systematic modifications at various positions. This library would be a crucial resource for comprehensive SAR studies to map the pharmacophore and identify the structural elements critical for its biological activity. Such studies, especially when combined with the computational predictions from AI/ML, will be instrumental in optimizing the this compound scaffold for potential therapeutic applications.

Q & A

Basic: What methodologies are commonly employed for isolating and purifying Amphorogynine A from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (normal or reverse-phase) and HPLC. Fractionation is guided by bioactivity assays or TLC profiling. Purity is confirmed via GC-MS or HPLC-DAD, with solvent systems optimized based on compound polarity .

Advanced: How can researchers optimize yield and purity during isolation while minimizing degradation? Methodological Answer: Use a factorial design to test variables like extraction time, solvent ratios, and temperature. Monitor degradation via stability-indicating assays (e.g., LC-MS under thermal stress). Implement orthogonal purification steps (e.g., size-exclusion chromatography after HPLC) and validate purity using multiple spectroscopic methods (e.g., NMR coupling with HRMS) .

Basic: What analytical techniques are standard for structural elucidation of this compound?

Methodological Answer:

Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for bond connectivity, high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute configuration. IR and UV-Vis spectroscopy provide supplementary functional group data .